Bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of ε-amino acids based on the bicyclic skeleton, including bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the complexity and innovation in creating these compounds. These amino acids are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone through the catalytic Pauson-Khand reaction, highlighting the intricate steps involved in the synthesis of bicyclic compounds (Yeo et al., 2006).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.2]octane derivatives, such as the (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, showcases the D3 symmetry and the deviation from ideal boat conformations. This intricate structure is stabilized by intermolecular hydrogen bonds, which are crucial for the compound's stability and reactivity (Buñuel et al., 1996).
Chemical Reactions and Properties
Bicyclo[2.2.2]octane-2-carboxylic acid derivatives exhibit a range of chemical reactivities due to their unique structure. For instance, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones demonstrates the compound's versatility in facilitating stereoselective chemical reactions (Otomaru et al., 2005).
Physical Properties Analysis
The physical properties of bicyclo[2.2.2]octane-2-carboxylic acid derivatives, such as solubility, thermal stability, and crystal structure, are influenced by the bicyclic framework. For example, soluble and colorless polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides show excellent thermal stability and solubility in polar solvents, highlighting the impact of the bicyclic structure on physical properties (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties, such as acidity and reactivity, of bicyclo[2.2.2]octane-2-carboxylic acid derivatives can be significantly influenced by substituents. Studies on 4-substituted derivatives have provided insights into the inductive effects and how they affect the compound's acidity and overall chemical behavior. These properties are essential for understanding the compound's reactivity and potential applications (Exner & Böhm, 2002).
Scientific Research Applications
Conformational Analysis
- Bicyclo[2.2.2]octane-2-carboxylic acid derivatives have been studied for their conformational properties. For instance, the bicyclo[2.2.2]octane cage in certain analogs exhibits approximate D3 symmetry, and these molecules demonstrate semi-extended conformations useful in understanding molecular interactions and structure (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Inductive Effects in Molecules
- The bicyclo[2.2.2]octane framework is used to assess inductive effects in molecules. Studies involving 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provide insights into the inductive effect of various substituents, which is important in understanding chemical reactivity and molecular behavior (Exner & Böhm, 2002).
Synthesis and Chemical Transformations
- Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives are utilized in the synthesis of complex molecules. Their unique structure aids in the formation of various organic compounds, playing a critical role in organic synthesis and chemical transformations (Cantello, Mellor, & Scholes, 1974).
Development of Liquid Crystals
- Derivatives of bicyclo[2.2.2]octane-2-carboxylic acid have been explored for their potential in creating new types of liquid crystals. These materials are essential in various applications, including display technologies and electronic devices (Gray & Kelly, 1981).
Use in Peptide Synthesis and Foldamers
- Bicyclic β-amino acids based on the bicyclo[2.2.2]octane skeleton, like aminobicyclo[2.2.2]octane-2-carboxylic acid, are used in peptide synthesis. They induce specific structural features in peptides, influencing their biological activity and stability (André et al., 2012).
Applications in Materials Science
- Bicyclo[2.2.2]octane-2-carboxylic acid derivatives have been employed in materials science, particularly in the development of polyimides. These materials exhibit excellent thermal stability and are used in various industrial and technological applications (Matsumoto & Kurosaki, 1997).
Safety And Hazards
This compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation3. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes7.
Future Directions
“Bicyclo[2.2.2]octane-2-carboxylic acid” has potential applications in the development of transparent metal-organic frameworks due to its bicyclic organic dicarboxylic linkers5. This represents a unique opportunity for the creation of materials with tunable pore sizes5.
properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296211 | |
Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octane-2-carboxylic acid | |
CAS RN |
29221-25-8 | |
Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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